An In-Depth Technical Guide to the Formation of Bromodichloronitromethane in Drinking Water
An In-Depth Technical Guide to the Formation of Bromodichloronitromethane in Drinking Water
Executive Summary
The disinfection of drinking water is a critical public health measure, but it can lead to the unintended formation of disinfection byproducts (DBPs), some of which pose potential health risks. This guide provides a comprehensive technical overview of the formation mechanism of a specific nitrogenous DBP, bromodichloronitromethane (BDCNM). BDCNM belongs to the class of halonitromethanes (HNMs), which are of increasing concern due to their cytotoxicity and genotoxicity.[1] This document elucidates the complex chemical pathways involved, identifies key precursors, and examines the environmental and operational factors that influence the formation of BDCNM and other HNMs during water treatment processes.
Introduction: The Emergence of Halonitromethanes as Disinfection Byproducts
For decades, the primary focus of DBP research was on trihalomethanes (THMs) and haloacetic acids (HAAs). However, with advancements in analytical chemistry and toxicology, a new class of nitrogenous DBPs (N-DBPs), the halonitromethanes (HNMs), has garnered significant attention.[1][2] HNMs are characterized by a nitromethane core with one or more hydrogen atoms substituted by halogen atoms (chlorine, bromine). Bromodichloronitromethane (CCl2BrNO2) is a mixed halo-HNM that incorporates both chlorine and bromine, reflecting the complexity of DBP formation in source waters containing bromide.[1]
The impetus for studying HNMs stems from their demonstrated toxicity. Toxicological studies have shown that brominated HNMs, in particular, can be more cytotoxic and genotoxic than their chlorinated counterparts.[1] Understanding the mechanisms of their formation is, therefore, paramount for developing effective strategies to mitigate their presence in finished drinking water.
This guide will deconstruct the formation of bromodichloronitromethane by exploring the requisite chemical precursors, the influence of different disinfection practices, and the key water quality parameters that govern its reaction kinetics.
Precursors to Bromodichloronitromethane Formation
The formation of BDCNM is contingent upon the presence of specific organic and inorganic precursors in the source water that react with disinfectants.
Organic Nitrogenous Precursors
The carbon and nitrogen atoms in BDCNM originate from organic compounds present in the water. Natural Organic Matter (NOM) is a primary contributor, particularly its hydrophilic fractions.[2][3] More specifically, certain components of NOM and other organic compounds act as potent precursors:
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Amino Acids: Certain amino acids, such as tyrosine and tryptophan, have been identified as effective precursors for the formation of HNMs like trichloronitromethane (TCNM, also known as chloropicrin) and other haloacetonitriles.[4] The amine and aromatic functionalities of these molecules are susceptible to attack by disinfectants.
-
Humic and Fulvic Acids: These complex organic macromolecules, which constitute a significant portion of NOM, are known to form chloropicrin upon chlorination.[5]
-
Nitro-aromatic Compounds: Compounds like 2-nitrophenol and 3-nitrophenol have been shown to be significant precursors for TCNM and dichloronitromethane (DCNM).[6]
-
Algal Organic Matter (AOM): In eutrophic waters, extracellular organic matter and cellular components released by algae can serve as a substantial source of HNM precursors.
Inorganic Precursors: The Role of Bromide
The presence of bromide ions (Br-) in source water is a critical determinant for the formation of brominated DBPs, including BDCNM.[3][7] Bromide can originate from natural sources, such as saltwater intrusion in coastal areas, or from anthropogenic sources like industrial discharges and agricultural runoff.[8] During disinfection, particularly with chlorine or ozone, bromide is oxidized to form hypobromous acid (HOBr), a more reactive halogenating agent than hypochlorous acid (HOCl).[9]
Core Formation Mechanisms of Bromodichloronitromethane
The formation of BDCNM is a multi-step process involving oxidation, nitration, and halogenation of organic precursors. While the exact pathways can be complex and precursor-dependent, a generalized mechanism can be described.
The Role of Disinfectants
Different disinfection methods have varying potentials for HNM formation.
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Chlorination: The use of chlorine (in the form of hypochlorous acid, HOCl, and hypochlorite, OCl-) is a primary driver for HNM formation. Chlorine acts as both an oxidant and a halogenating agent. The reaction of chlorine with amine precursors is a key step.[10]
-
Ozonation followed by Chlorination: This combination often leads to the highest yields of HNMs.[2][3] Ozone is a powerful oxidant that can break down large organic molecules, creating smaller, more reactive sites that are then more readily chlorinated and nitrated to form HNMs.
-
Chloramination: The use of chloramines (monochloramine and dichloramine) generally results in lower HNM formation compared to free chlorine.[2][3] However, under certain conditions, such as in the presence of UV light, monochloramine can be a significant nitrogen source for TCNM formation.[11]
Generalized Reaction Pathway
The formation of BDCNM can be conceptualized through the following key stages, illustrated in the diagram below.
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Oxidation of Precursors: Disinfectants like chlorine or ozone partially oxidize organic nitrogen precursors, such as amino acids or specific moieties within NOM. This can lead to the formation of intermediate structures like aldehydes or ketones.
-
Nitration: The nitrogen atom from the precursor is transformed into a nitro group (-NO2). This can occur through several proposed mechanisms. One pathway involves the reaction with nitrite (NO2-), which can be present in source water or formed from the oxidation of ammonia. Another proposed mechanism for TCNM involves an electrophilic attack by chlorine on methylamine, leading to the formation of the trichloronitromethane structure.[10]
-
Halogenation (Chlorination and Bromination): The carbon atom attached to the newly formed nitro group is susceptible to electrophilic substitution by both chlorine and bromine.
-
Hypochlorous acid (HOCl) from the disinfectant provides the chlorine atoms.
-
Hypobromous acid (HOBr), formed from the oxidation of bromide ions by the primary disinfectant, provides the bromine atom. Due to the higher reactivity of HOBr, even at low bromide concentrations, the formation of brominated species is favored.[9]
-
The sequential or competitive addition of chlorine and bromine to the nitromethane intermediate results in the formation of bromodichloronitromethane.
Caption: Generalized formation pathway of Bromodichloronitromethane.
Factors Influencing Bromodichloronitromethane Formation
Several water quality and operational parameters significantly impact the rate and extent of BDCNM formation.
| Factor | Influence on BDCNM Formation | Rationale |
| pH | Formation is pH-dependent, with optimal ranges varying by precursor. For TCNM formation from 2-nitrophenol, a pH range of 5.0-7.0 is favorable.[6] For methylamine as a precursor, alkaline conditions yield more TCNM.[10] | pH affects the speciation of both the disinfectant (e.g., HOCl vs. OCl-) and the organic precursors, influencing their reactivity. |
| Temperature | Higher temperatures generally increase the rate of formation. | Reaction kinetics are typically accelerated at higher temperatures, leading to faster DBP formation.[10] |
| Disinfectant Dose & Contact Time | Increased dose and longer contact time can lead to higher HNM concentrations, though excessive chlorine can sometimes lead to the degradation of precursors into other byproducts.[4][10] | Provides more reactant and sufficient time for the multi-step reaction to proceed. |
| Bromide Concentration | Higher bromide concentrations shift the speciation of HNMs towards more brominated forms.[3][7] | Leads to a higher concentration of the highly reactive HOBr, which competes with and can be more effective than HOCl in halogenating organic precursors.[9] |
| Nitrite Concentration | The presence of nitrite can increase HNM formation during both chlorination and ozonation-chlorination.[3] | Nitrite can act as a precursor for the nitro group in HNMs. |
| Precursor Type and Concentration | Higher concentrations of reactive precursors (e.g., specific amino acids, hydrophilic NOM) lead to greater HNM formation.[2][4] | The availability of the fundamental building blocks for HNM formation is a primary limiting factor. |
Analytical Methodologies for Detection and Quantification
The accurate measurement of BDCNM and other HNMs in drinking water at trace levels (ng/L to µg/L) is essential for exposure assessment and treatment optimization. The standard method for their analysis involves chromatographic separation followed by sensitive detection.
Experimental Protocol: Sample Preparation and Analysis
A common approach for the analysis of HNMs is based on U.S. EPA Method 551.1.[7]
Objective: To quantify bromodichloronitromethane and other halonitromethanes in a drinking water sample.
Materials:
-
Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Fused silica capillary column suitable for separating volatile organic compounds.
-
Autosampler vials.
-
Micro-syringes.
-
Methyl tert-butyl ether (MTBE), pesticide grade or equivalent.
-
Sodium chloride, reagent grade (for salting out).
-
Certified analytical standards for BDCNM and other HNMs.
-
Reagent-free water.
Procedure:
-
Sample Collection: Collect water samples in amber glass vials, ensuring no headspace.
-
Preservation: Quench any residual disinfectant immediately upon collection to prevent further DBP formation. Ammonium chloride is often recommended for preserving both HNMs and haloacetamides.[12] Store samples at 4°C until analysis.
-
Extraction (Liquid-Liquid Extraction): a. To a 35-40 mL vial, add 30 mL of the water sample. b. Add a salting agent like sodium chloride to enhance the extraction efficiency of polar compounds. c. Add a small, precise volume of a water-immiscible solvent, typically 3 mL of MTBE. d. Cap and shake vigorously for 1-2 minutes. e. Allow the layers to separate. The HNMs will partition into the MTBE layer.
-
Analysis (GC-ECD/MS): a. Carefully transfer a portion of the MTBE extract into an autosampler vial. b. Inject a small volume (e.g., 1-2 µL) of the extract into the GC. c. Crucial Step: Set the GC injector temperature to a lower temperature (e.g., 117°C) to minimize the thermal decomposition of the HNM species, which is a known analytical challenge.[7] d. The compounds are separated based on their boiling points and interaction with the column's stationary phase. e. The ECD or MS detects the eluted compounds. The ECD is highly sensitive to halogenated compounds, while the MS provides structural information for positive identification.
-
Quantification: a. Prepare a calibration curve using certified standards of BDCNM. b. Compare the peak area of BDCNM in the sample to the calibration curve to determine its concentration.
Caption: Workflow for the analysis of Bromodichloronitromethane in water.
Conclusion and Future Outlook
Bromodichloronitromethane and other halonitromethanes represent a class of potentially harmful disinfection byproducts, the formation of which is governed by a complex interplay of precursor availability, disinfectant type, and water quality conditions. The primary pathway involves the oxidation, nitration, and subsequent halogenation of organic nitrogenous compounds, with the presence of bromide being a key factor in the formation of bromo-substituted species.
For water treatment professionals and researchers, mitigating HNM formation requires a multi-faceted approach. This includes source water protection to reduce precursor loading, optimization of disinfection processes (e.g., managing chlorine dose and contact time, considering chloramination), and potentially advanced treatment techniques like activated carbon or ozonation, though ozonation must be carefully controlled to avoid increasing HNM formation potential.
Continued research is necessary to fully elucidate the formation mechanisms from a wider range of precursors and to develop more effective and economical control strategies. As analytical methods become more sensitive, it is likely that our understanding of the occurrence and significance of these and other emerging DBPs will continue to evolve, necessitating a proactive approach to ensuring the safety of drinking water worldwide.
References
-
World Health Organization. (n.d.). Chloropicrin in Drinking-water. WHO. [Link]
-
Ding, C. S., Zhang, X. R., & Wang, Z. S. (2013). [Formation process of nitrogenous disinfection byproduct trichloronitromethane in drinking water and its influencing factors]. Huan jing ke xue= Huanjing kexue, 34(8), 3061–3066. [Link]
-
Krasner, S. W., Weinberg, H. S., & Pastor, S. (2009). Comparative Analysis of Halonitromethane and Trihalomethane Formation and Speciation in Drinking Water: The Effects of Disinfectants, pH, Bromide, and Nitrite. Environmental Science & Technology, 44(1), 442-448. [Link]
-
Yao, T., et al. (2020). Molecular mechanism of trichloronitromethane formation from p-toluidine during chlorine disinfection of water. ResearchGate. [Link]
-
Lee, W., & Westerhoff, P. (2010). Halonitromethane formation potentials in drinking waters. Environmental science & technology, 44(2), 542–547. [Link]
-
Krasner, S. W. (2011). Formation of Halonitromethanes and Iodo-Trihalomethanes in Drinking Water. Water Research Foundation. [Link]
-
Deng, R., et al. (2016). Effects of Combined UV and Chlorine Treatment on the Formation of Trichloronitromethane from Amine Precursors. ResearchGate. [Link]
-
Deng, R., et al. (2022). Enhanced trichloronitromethane formation during chlorine-UV treatment of nitrite-containing water by organic amines. Water Research, 225, 119159. [Link]
-
Lian, L., et al. (2022). Enhanced formation of trichloronitromethane precursors during UV/monochloramine treatment. Water Research, 209, 117945. [Link]
-
Merlet, N., Thibaud, H., & Dore, M. (1985). Chloropicrin formation during oxidative treatments in the preparation of drinking water. The Science of the total environment, 47, 223–228. [Link]
-
Duguet, J. P., et al. (2017). Chloropicrin in Potable Water: Conditions of Formation and Production During Treatment Processes. ResearchGate. [Link]
-
He, Z., et al. (2017). Determination of halonitromethanes and haloacetamides: An evaluation of sample preservation and analyte stability in drinking water. ResearchGate. [Link]
-
Duguet, J. P., et al. (1985). Chloropicrin in Potable Water: Conditions of Formation and Production During Treatment Processes. Water Chlorination: Environmental Impact and Health Effects, 5, 1201-1213. [Link]
-
Gan, W., et al. (2021). Formation and influence factors of halonitromethanes in chlorination of nitro-aromatic compounds. Chemosphere, 277, 130283. [Link]
-
Yang, M., et al. (2016). Precursors and factors affecting formation of haloacetonitriles and chloropicrin during chlor(am)ination of nitrogenous organic compounds in drinking water. Chemosphere, 150, 119-126. [Link]
-
Kim, S. H., et al. (2007). Analysis of Trace Levels of Halonitromethanes (HNM) in Water using Headspace-SPME and GC-ECD. SciSpace. [Link]
-
Lee, W. (2007). EXPLORING FORMATION AND DISTRIBUTION OF HALONITROMETHANES IN DRINKING WATERS. Clemson University. [Link]
-
Shi, H. (2013). Drinking water disinfection by-products detection, formation and the precursors removal study. Missouri University of Science and Technology. [Link]
-
Plewa, M. J., et al. (2004). Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity. Environmental science & technology, 38(1), 62–68. [Link]
-
Gallard, H., & von Gunten, U. (2002). Formation of Haloforms during Chlorination of Natural Waters. Semantic Scholar. [Link]
-
Young, T. R., et al. (2020). Drivers of Disinfection Byproduct Formation and Speciation in Small, Chlorinated Coastal Groundwater Systems: Relative Roles of Bromide and Organic Matter, and the Need for Improved Source Water Characterization and Monitoring. Environmental Science: Water Research & Technology, 6(11), 3075-3091. [Link]
-
Hua, G., & Reckhow, D. A. (2009). Effect of bromide on the formation of disinfection by-products during wastewater chlorination. ResearchGate. [Link]
Sources
- 1. Halonitromethane drinking water disinfection byproducts: chemical characterization and mammalian cell cytotoxicity and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halonitromethane formation potentials in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. open.clemson.edu [open.clemson.edu]
- 4. Precursors and factors affecting formation of haloacetonitriles and chloropicrin during chlor(am)ination of nitrogenous organic compounds in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
- 6. Formation and influence factors of halonitromethanes in chlorination of nitro-aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [Formation process of nitrogenous disinfection byproduct trichloronitromethane in drinking water and its influencing factors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced formation of trichloronitromethane precursors during UV/monochloramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
